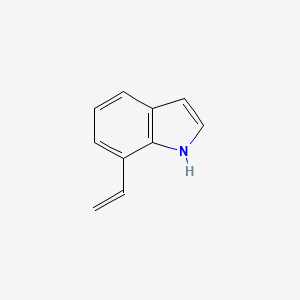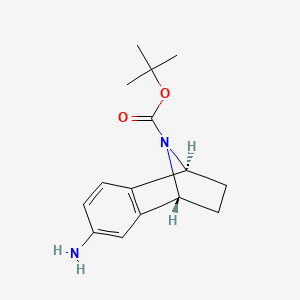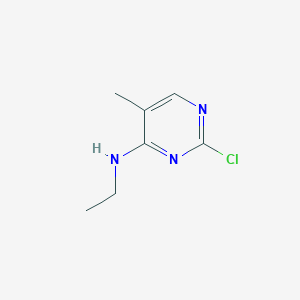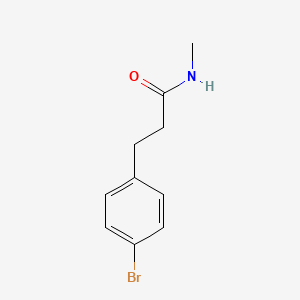![molecular formula C19H18N2O6 B3170350 benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate CAS No. 94254-56-5](/img/structure/B3170350.png)
benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate
Descripción general
Descripción
Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate, commonly known as Z-DEVD-FMK, is a chemical compound used in scientific research. It is a caspase inhibitor that has been found to have a wide range of applications in various fields of study.
Aplicaciones Científicas De Investigación
Synthesis of Phosphonates
A key application involves the synthesis of phosphonic derivatives, where benzyl carbamate acts as an intermediate or starting material. For instance, Mannich-type condensation reactions utilizing benzyl carbamate have been employed to synthesize 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives (S. Cai et al., 2007). These compounds are prepared via reactions that also explore the mass spectrometric fragmentation of the products, revealing insights into their structural characteristics and potential applications in various fields such as medicinal chemistry and material science.
Hydroamination Reactions
Benzyl carbamate has been utilized in gold(I)-catalyzed hydroamination reactions of allenes, showcasing its versatility in organic synthesis. The reaction of 2,3-pentadienyl benzoate with benzyl carbamate, catalyzed by a gold(I) complex, results in high yields of hydroamination products, demonstrating the efficacy of these catalytic systems for the functionalization of carbamates (R. E Kinder, Zhibin Zhang, Ross A Widenhoefer, 2008). This application is significant in synthesizing a wide range of nitrogen-containing compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Reaction Mechanisms and Protective Strategies
Studies have also focused on the mechanistic aspects and protective strategies involving benzyl carbamate. For example, the selective deblocking of propargyl carbonates in the presence of propargyl carbamates has been explored, highlighting an orthogonal protection strategy that allows for the selective manipulation of functional groups in complex organic molecules (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005). This research provides valuable insights into the development of new synthetic methodologies and the strategic manipulation of functional groups in synthetic chemistry.
Propiedades
IUPAC Name |
benzyl N-[3-oxo-3-(phenylmethoxycarbonylamino)propanoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-16(20-18(24)26-12-14-7-3-1-4-8-14)11-17(23)21-19(25)27-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLHZCLTRXDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)




![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)